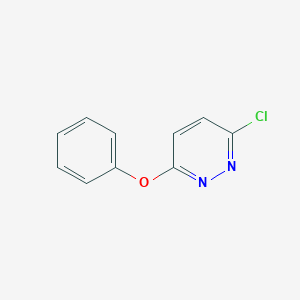

3-Chloro-6-phenoxypyridazine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-phenoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVVMGVIGYPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328034 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-44-4 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Chloro 6 Phenoxypyridazine and Derivatives

Synthesis of Related Pyridazine (B1198779) Scaffolds

Preparation of 3-Halo-6-phenoxypyridazine Analogs

The synthesis of 3-halo-6-phenoxypyridazine analogs, where the halogen at the 3-position can be fluorine, chlorine, bromine, or iodine, is a key step in the diversification of this class of compounds. These halogenated intermediates serve as versatile precursors for further functionalization through nucleophilic substitution and cross-coupling reactions.

A common strategy for the synthesis of 3-chloro-6-phenoxypyridazines involves the reaction of 3,6-dichloropyridazine (B152260) with a substituted phenol (B47542) in the presence of a base. tandfonline.com This reaction typically proceeds with good regioselectivity, allowing for the monosubstitution of one chlorine atom with a phenoxy group. The reactivity of the starting dichloropyridazine and the choice of solvent and base are crucial for optimizing the yield of the desired product.

For the preparation of other halo-analogs, different synthetic strategies are employed. For instance, the synthesis of 3-bromo-pyridazine derivatives can be achieved by treating a pyridazinone precursor with a brominating agent like phosphorus oxybromide. prepchem.com The synthesis of fluorinated analogs often starts from a polyfluorinated pyridazine, such as tetrafluoropyridazine, which can undergo nucleophilic aromatic substitution with phenols. beilstein-journals.orgdur.ac.uk The reaction conditions can be controlled to achieve the desired degree of substitution. The introduction of an iodine atom can be accomplished through various methods, and 3-iodo-6-phenoxypyridazine has been noted as a chemical compound. google.com

The following table summarizes the preparation of various 3-halo-6-phenoxypyridazine analogs:

| Starting Material | Reagent(s) | Product | Reference |

| 3,6-Dichloropyridazine | Substituted Phenol, Base | 3-Chloro-6-phenoxypyridazine | tandfonline.com |

| 6-Pentyl-3(2H)-pyridazinone | Phosphorus Oxybromide, Toluene | 3-Bromo-6-pentylpyridazine | prepchem.com |

| Tetrafluoropyridazine | Phenol, Sodium Hydride, THF | 3,4,6-Trifluoro-5-phenoxypyridazine | beilstein-journals.orgdur.ac.uk |

Synthesis of Anilino- and Hydrazinyl-Pyridazine Derivatives

The anilino and hydrazinyl derivatives of 6-phenoxypyridazine are of significant interest due to their potential biological activities. These derivatives are typically synthesized from the corresponding 3-halo-6-phenoxypyridazine precursors.

The synthesis of 3-anilino-6-phenoxypyridazines can be achieved through the nucleophilic substitution of the halogen atom (commonly chlorine) with an appropriate aniline (B41778) derivative. oup.com This reaction is often carried out in a suitable solvent and may be catalyzed by a base. The versatility of this method allows for the introduction of a wide variety of substituted anilino groups at the 3-position. A key precursor for these anilino derivatives is 3-amino-6-phenoxypyridazine, which can be synthesized from 3-amino-6-chloropyridazine. google.com

The preparation of hydrazinyl-pyridazine derivatives involves the reaction of a halo-pyridazine with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. nih.govmdpi.comminarjournal.com This reaction leads to the formation of a hydrazinyl group at the site of halogen substitution. These hydrazinyl derivatives can then be further modified, for example, by condensation with aldehydes or ketones to form hydrazones, which are another class of biologically relevant compounds.

The table below outlines the synthesis of representative anilino- and hydrazinyl-pyridazine derivatives:

| Precursor | Reagent(s) | Product Class | Reference |

| 3-Halo-6-phenoxypyridazine | Substituted Aniline, Base | 3-Anilino-6-phenoxypyridazine | oup.com |

| 3-Amino-6-chloropyridazine | Phenoxide | 3-Amino-6-phenoxypyridazine | google.com |

| Halo-pyridazine | Hydrazine Hydrate | Hydrazinyl-pyridazine | nih.govmdpi.com |

Iii. Chemical Reactivity and Transformation Studies of 3 Chloro 6 Phenoxypyridazine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of 3-chloro-6-phenoxypyridazine. This reaction pathway allows for the introduction of a wide range of functional groups onto the pyridazine (B1198779) core.

The chlorine atom at the 3-position of the pyridazine ring is readily displaced by various nucleophiles. This reactivity is a consequence of the electron-deficient nature of the aromatic ring, which can stabilize the negatively charged intermediate formed during the substitution process. libretexts.org

A range of nucleophiles can be employed to displace the chloro group. For instance, reaction with anilines leads to the formation of 3-anilino-6-phenoxypyridazine derivatives. tandfonline.com This transformation has been explored in the context of developing compounds with potential herbicidal activity. tandfonline.comoup.com Similarly, reaction with sodium ethoxide in ethanol (B145695) results in the formation of 3-ethoxy-6-phenoxypyridazine. vulcanchem.com The general scheme for this substitution is presented below:

Scheme 1: Nucleophilic Aromatic Substitution at the 3-position

Where Nu represents a nucleophile.

The following table summarizes some of the reported nucleophilic substitution reactions involving the replacement of the chlorine atom in this compound.

| Nucleophile | Product | Reference |

| Aniline (B41778) | 3-Anilino-6-phenoxypyridazine | tandfonline.com |

| 3'-Chloroaniline | 3-(3'-Chloroanilino)-6-phenoxypyridazine | tandfonline.com |

| Sodium Ethoxide | 3-Ethoxy-6-phenoxypyridazine | vulcanchem.com |

| 1H-Pyrazole | 3-(1H-Pyrazol-1-yl)-6-phenoxypyridazine | mdpi.com |

While the primary site for nucleophilic attack is the carbon bearing the chlorine atom, modifications involving the phenoxy group can also be achieved. These transformations often involve reactions that are not direct substitutions on the pyridazine ring itself but rather alterations to the appended phenoxy moiety. For example, derivatives of this compound with substituents on the phenyl ring have been synthesized to explore structure-activity relationships for herbicidal applications. tandfonline.comtandfonline.com These substituted phenoxy pyridazines are typically prepared by reacting 3,6-dichloropyridazine (B152260) with the corresponding substituted phenol (B47542).

Intramolecular Cycloaddition Reactions and Rearrangements

Intramolecular reactions of pyridazine derivatives can lead to the formation of novel polycyclic systems. Research has shown that heating 3-chloro-6-[2-(2-methylallyl)phenoxy]pyridazine can lead to an intramolecular cycloaddition between the pyridazine nucleus and the allylic side chain. researchgate.net This type of reaction, which can be viewed as a [4+2]π adduct formation, results in the synthesis of previously unknown 2-substituted-9a-methyl-1,9a-dihydroxanthenes. researchgate.net

Such intramolecular cycloadditions are powerful tools in synthetic chemistry as they allow for the construction of complex ring systems in a single step. The reaction proceeds through a highly ordered transition state, often leading to high regio- and stereoselectivity. researchgate.net

Coordination Chemistry: Ligand Properties in Metal Complexes

The nitrogen atoms of the pyridazine ring in this compound and its derivatives can act as ligands, coordinating to metal centers to form metal complexes. The study of these complexes provides insights into the electronic properties of the pyridazine system and opens avenues for applications in areas such as catalysis and materials science.

Derivatives of this compound have been used to synthesize Ruthenium(II) complexes. For example, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, which can be synthesized from this compound, acts as a bidentate ligand, coordinating to the ruthenium center through the nitrogen atoms of the pyrazole (B372694) and pyridazine rings. mdpi.com The synthesis of half-sandwich Ru(II) complexes of the type [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄, where X is a halide (Cl, Br, I), has been reported. mdpi.com These complexes were prepared by reacting [(η⁶-p-cymene)Ru(μ-X)(X)]₂ with two equivalents of the pyridazine ligand. mdpi.com

The characterization of these complexes involves a suite of analytical techniques, including FTIR, ¹H and ¹³C NMR spectroscopy, UV-visible absorption spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. mdpi.comstjohns.edumdpi.com

The electronic properties of the coordinated this compound derivatives are of significant interest. In the case of the aforementioned Ruthenium(II) complexes, the electron-withdrawing chloro group on the pyridazine ring helps to stabilize the aromaticity of the coordinated bidentate ligand. mdpi.com

Iv. Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and transformation of 3-chloro-6-phenoxypyridazine and its derivatives involve a variety of reaction mechanisms. For instance, the formation of certain cyclometallated complexes has been studied. canterbury.ac.nz Palladium(0)-catalyzed cross-coupling reactions are a common method for creating new carbon-carbon bonds. researchgate.net In these reactions, a reactive Pd(0) complex is formed, which then undergoes oxidative addition to a halide substrate. researchgate.net

Another example is the intramolecular cycloaddition between the pyridazine (B1198779) nucleus and an allylic side chain, which proceeds through a (4+2)π adduct to form dihydroxanthenes. researchgate.net Furthermore, rhodium-catalyzed redox-neutral annulation reactions have been utilized for the direct synthesis of related cinnoline (B1195905) structures under mild conditions, avoiding the need for pre-functionalization of substrates. researchgate.net The mechanism of aromatic nucleophilic substitution (SNAr) has also been investigated using DFT calculations, revealing that the reaction can proceed through a concerted mechanism with a single transition state. researchgate.net

Control experiments in some syntheses have revealed that transformations can proceed via an initial carbene insertion followed by cyclization steps. thieme-connect.com For example, the synthesis of certain naphthoquinolizinone derivatives from related pyridine (B92270) compounds occurs through an initial carbene insertion, C-cyclization, a second carbene insertion, and finally N-cyclization. thieme-connect.com

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for investigating the properties and potential applications of this compound derivatives at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and structural properties of molecules. For compounds related to this compound, such as 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-31G(d) and 6-311G(d,p) levels have been employed to determine the molecular geometry and vibrational frequencies in the ground state. nih.gov These calculations are supported by FT-IR and FT-Raman spectral measurements. nih.gov DFT has also been used to study the structural, mechanical, electronic, and optical properties of novel chloro-perovskites, providing insights into their stability and potential for optoelectronic applications. researchgate.net

Computational studies, including DFT, are used to predict the reactivity and stability of complexes involving pyridazine derivatives. jchemrev.com Global reactivity indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated to predict the chemical reactivity of reactants and the direction of electron displacement. researchgate.net These theoretical calculations help in understanding and predicting the regioselectivity and stereoselectivity of reactions like cycloadditions. researchgate.net For instance, in the study of pyrazolo pyrimidine (B1678525) derivatives, DFT calculations were used to determine geometrical and structural parameters like total energies, relative energies, and dipole moments, which are indicative of the stability and reactivity of the molecules. jchemrev.com

In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.govnih.gov For derivatives of this compound, these predictions help in identifying promising lead candidates and avoiding compounds with undesirable properties. researchgate.netresearchgate.net For example, in silico studies on S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives, synthesized from a 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine precursor, were conducted to predict their physicochemical and pharmacokinetic properties, as well as their bioavailability index. researchgate.net These studies have shown that many derivatives exhibit favorable characteristics, such as high absorption through the gastrointestinal tract. researchgate.netresearchgate.net

Table 1: Predicted Biological Activities of 3-Arylidenehydrazinyl-6-chloropyridazine Derivatives researchgate.net

| Compound | Predicted Activity (Pa/Pi) |

| 3a | 0.937/0.002 |

| 3b | 0.911/0.002 |

| 3c | 0.897/0.003 |

| 3d | 0.889/0.003 |

| 4a | 0.903/0.002 |

| 4b | 0.924/0.002 |

| 4c | 0.923/0.002 |

| 4d | 0.930/0.002 |

Data sourced from a study on arylidenehydrazinyl-6-chloropyridazine derivatives. "Pa" represents the probability of a compound being active, while "Pi" represents the probability of it being inactive.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This method is widely used to understand the interaction between a ligand and its target protein at the atomic level. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govoncotarget.com These simulations, often followed by molecular dynamics (MD) simulations, help in assessing the stability of the ligand-protein complex. oncotarget.comfrontiersin.org The root mean square deviation (RMSD) of the complex during the simulation provides an indication of its stability, with values typically below 3 Å suggesting a stable binding. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that involves correlating the chemical structure of a compound with its biological activity. collaborativedrug.comoncodesign-services.com By systematically modifying the molecular structure, researchers can identify key features that influence potency, selectivity, and other important properties. oncodesign-services.com

For phenoxypyridine derivatives, SAR studies have shown that the nature and position of substituents on the aromatic rings significantly impact their biological activity. mdpi.com For instance, in a series of anthrax lethal factor inhibitors, it was observed that disubstitution at the meta/para positions of a phenyl ring, particularly with a chlorine group at the meta position, led to improved activity. nih.gov Conversely, ortho/meta or ortho/para disubstitution resulted in a dramatic loss of activity. nih.gov

In the context of herbicidal activity, SAR studies of phenoxypyridine derivatives have revealed that the introduction of a pyridine ring can significantly increase activity. mdpi.com The substitution pattern on the pyridine ring is also crucial; for example, in some series, a 3-fluoro-5-chloropyridine moiety was found to be more active than a 3-chloro-5-trifluoromethylpyridine group. mdpi.com

Herbicidal Efficacy Correlations

Early research into pyridazyl ethers identified this compound as a significantly more potent herbicide than its aliphatic ether counterparts. tandfonline.com Structure-activity relationship studies have revealed that the presence and nature of substituents on both the pyridazine and phenoxy rings play a critical role in determining the herbicidal activity.

Systematic evaluations of a broad series of 3-chloro-6-phenoxypyridazines and related 3,6-bisphenoxy-pyridazines have provided key insights into SAR. tandfonline.comtandfonline.com Generally, monophenyl ethers have demonstrated greater effectiveness than bisphenyl ethers. tandfonline.com The pre-emergence herbicidal activity of these compounds is particularly noteworthy, with some derivatives showing conspicuous effectiveness against weeds like radish and millet. tandfonline.com In contrast, their post-emergent activity has been generally less remarkable. tandfonline.com

Key findings from these studies include:

Influence of the Chlorine Atom : The chlorine atom at the 6-position of the pyridazine ring is considered a key group for post-emergence herbicidal activity in related pyridazine derivatives. nih.gov However, studies have also shown that 3-phenoxypyridazine, which lacks a chlorine atom on the pyridazine ring, can exhibit stronger herbicidal effects on specific weeds like barnyardgrass and spikerush compared to this compound, particularly in submerged pot tests that simulate paddy field conditions. tandfonline.com This suggests the role of the chloro group can be target-specific.

Substituents on the Phenoxy Ring : The introduction of specific substituents onto the phenoxy ring significantly modulates herbicidal potency. For instance, derivatives such as 3-chloro-6-(2-phenylphenoxy)pyridazine, 3-chloro-6-(2,6-dichlorophenoxy)pyridazine, and methoxy-substituted versions like 3-chloro-6-(3-methoxyphenoxy)pyridazine showed marked pre-emergent activity. tandfonline.com The activity of 3-chloro-6-(2-phenylphenoxy)pyridazine was found to be comparable to the commercial herbicide simazin in pre-emergence tests on radish. tandfonline.com

Selectivity : A degree of selectivity has been observed in the pre-emergent herbicidal activity of pyridazyl phenyl ethers. Broad-leaved plants, such as radish, were found to be more susceptible to these compounds than monocotyledonous plants like millet. tandfonline.com

The table below summarizes the relative pre-emergent herbicidal activity of selected this compound derivatives on radish and millet.

| Compound | Substituent on Phenoxy Ring | Relative Herbicidal Activity (Radish) | Relative Herbicidal Activity (Millet) |

| This compound | None | Active | Active |

| Derivative V | 2-Phenyl | Marked Activity (Similar to Simazin) | Marked Activity |

| Derivative VI | 2,6-Dichloro | Marked Activity | Marked Activity |

| Derivative VII | 3-Methoxy | Marked Activity | Marked Activity |

| Derivative VIII | 4-Methoxy | Marked Activity | Marked Activity |

Data synthesized from research findings. tandfonline.com

For the broader class of phenoxypyridine herbicides, it has been noted that the introduction of electron-withdrawing substituents on the pyridine ring significantly enhances herbicidal activity compared to electron-donating substituents. mdpi.com

Enzyme Inhibitory Activity Profiling

The herbicidal action of this compound and related compounds is attributed to the inhibition of key plant enzymes. Phenoxypyridine compounds, as bioisosteres of diphenyl ethers, are recognized as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). mdpi.comresearchgate.net PPO is the final enzyme in the shared pathway of chlorophyll (B73375) and heme biosynthesis, and its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light. researchgate.net

In addition to PPO, another critical enzyme target for pyridazine-based herbicides is phytoene (B131915) desaturase (PDS). nih.gov PDS is a vital enzyme in the carotenoid biosynthesis pathway. nih.gov Its inhibition blocks the production of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. This leads to the characteristic bleaching symptoms in susceptible plants. nih.gov

Research on pyridazine derivatives has provided evidence for their role as enzyme inhibitors:

A study on a derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1), demonstrated that it acts as a PDS inhibitor. nih.gov This compound induced the downregulation of the PDS gene, leading to the accumulation of the substrate 15-cis-phytoene, which ultimately prevented photosynthesis. nih.gov This provides strong evidence that the pyridazine scaffold containing a 3-phenoxy group can effectively target the PDS enzyme. nih.gov

Numerous studies on phenoxypyridine derivatives have confirmed their inhibitory activity against PPO. mdpi.comresearchgate.netresearchgate.net For example, certain novel phenoxypyridine derivatives containing a coumarin (B35378) moiety displayed excellent PPO inhibitory activity, with IC₅₀ values comparable to or better than the commercial herbicide oxyfluorfen. researchgate.net Other diphenyl ethers containing tetrahydrophthalimide also showed potent PPO inhibition, with IC₅₀ values in the nanomolar range. cambridge.org

The table below provides IC₅₀ values for PPO inhibition by compounds structurally related to the phenoxy ether class, illustrating the potent enzyme inhibitory activity characteristic of this scaffold.

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ Value (nM) |

| Diphenyl Ether | Oxyfluorfen (Commercial Herbicide) | Maize PPO | 117.9 |

| Diphenyl Ether | Flumioxazin (Commercial Herbicide) | Maize PPO | 157.1 |

| Tetrahydrophthalimide Diphenyl Ether | Compound J6.3 | Maize PPO | 4.7 |

| Phenoxypyridine Coumarin | Compound W3.4 | PPO | 0.01937 mg/L |

| Phenoxypyridine Coumarin | Compound W3.1 | PPO | 0.02653 mg/L |

IC₅₀ values for these compounds were reported in mg/L. Data sourced from multiple studies for comparative purposes. researchgate.netcambridge.org

While direct enzyme inhibition data for this compound itself is not extensively detailed in the cited literature, the strong evidence from its structural analogs strongly suggests that its herbicidal mechanism involves the inhibition of crucial enzymes in plant biosynthetic pathways, primarily PPO and potentially PDS.

V. Biological Activity Profiles and Mechanistic Studies

Agrochemical Applications

Pyridazine (B1198779) derivatives are recognized for their diverse biological activities, which include herbicidal, fungicidal, insecticidal, and plant growth-regulating properties. researchgate.netresearchgate.net The structural versatility of the pyridazine ring allows for a wide range of chemical modifications, leading to compounds with varied and potent agrochemical effects.

The herbicidal potential of 3-Chloro-6-phenoxypyridazine and its analogues has been systematically evaluated to understand their efficacy in weed management. These studies have explored their performance as both pre-emergent and post-emergent herbicides, their selectivity towards different plant species, and the influence of chemical structure on their herbicidal potency.

Pre-emergent herbicides are applied to the soil to prevent the germination or early growth of weed seeds, while post-emergent herbicides are used to control weeds that have already emerged.

Research has demonstrated that 3-halo-6-phenoxypyridazines, including this compound, exhibit pre-emergent herbicidal activity. tandfonline.comtandfonline.com In one study, the pre-emergent herbicidal effects of various 3-halo-6-phenoxypyridazines were examined against radish and millet. The results indicated that 3-chloro-6-(3'-nitrophenoxy)-pyridazine showed a relatively high herbicidal effect on both radish and millet. tandfonline.comtandfonline.com

While specific post-emergent data for this compound is not extensively detailed in the available research, other pyridazine derivatives have been noted for their post-emergent applications. For instance, the thiocarbonate derivative pyridate (B1679944) is utilized as a post-emergent herbicide for controlling triazine-resistant dicotyledonous weeds. researchgate.net

Table 1: Pre-emergent Herbicidal Activity of Selected 3-Halo-6-phenoxypyridazine Derivatives

| Compound | Test Plant | Injury Rating* |

|---|---|---|

| This compound | Radish | Moderate |

| This compound | Millet | Moderate |

| 3-Chloro-6-(3'-nitrophenoxy)-pyridazine | Radish | High |

| 3-Chloro-6-(3'-nitrophenoxy)-pyridazine | Millet | High |

| 3-Bromo-6-(2'-phenylphenoxy)-pyridazine | Radish | High |

| 3-Bromo-6-(2'-phenylphenoxy)-pyridazine | Millet | High |

*Injury rating is a qualitative summary based on the described herbicidal effects. tandfonline.comtandfonline.com

The selectivity of a herbicide refers to its ability to control target weeds without causing significant harm to the desired crop. The spectrum of weed control indicates the range of weed species a herbicide is effective against.

Studies on 3-halo-6-phenoxypyridazines have provided some insights into their selectivity and weed control spectrum. For example, pre-emergent applications of 3-chloro-6-(3'-nitrophenoxy)-pyridazine demonstrated high herbicidal effects against both a broadleaf weed (radish) and a grass weed (millet). tandfonline.comtandfonline.com This suggests a broad spectrum of activity. However, the crop safety of these compounds would require further investigation to fully establish their selectivity. Other pyridazine-based herbicides have been developed to control a wide array of weeds, including both broadleaf and grassy species. researchgate.netmdpi.com

The herbicidal activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridazine and the phenoxy rings. Structure-activity relationship (SAR) studies have been conducted to understand these effects and to design more potent herbicides. nih.gov

For 3-halo-6-phenoxypyridazines, it has been observed that the presence of a nitro group on the benzene (B151609) ring can enhance herbicidal activity. Specifically, 3-chloro-6-(3'-nitrophenoxy)-pyridazine was found to have a more potent herbicidal effect compared to the unsubstituted this compound. tandfonline.comtandfonline.com Similarly, the substitution pattern on the phenoxy group in other pyridazine series has been shown to be crucial for high herbicidal activity, with electron-withdrawing groups at the para-position of the benzene ring being particularly effective. nih.gov

Table 2: Influence of Phenoxy Ring Substitution on Pre-emergent Herbicidal Activity

| Compound | Substitution on Phenoxy Ring | Herbicidal Effect on Radish & Millet |

|---|---|---|

| This compound | None | Moderate |

| 3-Chloro-6-(3'-nitrophenoxy)-pyridazine | 3'-nitro | High |

| 3-Bromo-6-(2'-phenylphenoxy)-pyridazine | 2'-phenyl | High |

*Based on findings from studies on 3-halo-6-phenoxypyridazines. tandfonline.comtandfonline.com

Synthetic auxins are a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in plant death. nih.govscielo.brscielo.br Common synthetic auxin herbicides belong to chemical families such as phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids. nih.gov

While the broader class of pyridazine derivatives has been associated with plant growth regulating activities, there is limited direct scientific evidence to categorize this compound as a compound with auxin-like properties. researchgate.netresearchgate.net However, some related pyridazine derivatives have been observed to promote the shoot growth of millet, indicating a capacity for plant growth modulation. tandfonline.comtandfonline.com This growth-promoting effect is distinct from the typical herbicidal action of synthetic auxins. Further research is needed to elucidate the specific mechanism of action of this compound and to determine if it interacts with the auxin signaling pathway.

The pyridazine scaffold is a key structural component in a number of compounds with significant fungicidal activity against a wide range of phytopathogenic fungi. researchgate.netgoogle.com These derivatives have shown promise in controlling various plant diseases that can lead to significant crop losses.

Research into imidazo[1,2-b]pyridazine (B131497) derivatives has demonstrated their potent and broad-spectrum antifungal activities. researchgate.net In vitro studies have evaluated these compounds against a panel of nine phytopathogenic fungi, with some derivatives showing significantly higher potency than commercially available fungicides like hymexazol. researchgate.net The fungicidal efficacy of these pyridazine derivatives is also heavily influenced by the substituents on the benzene and pyridazine rings. researchgate.net

Furthermore, other patented pyridazine derivatives have been developed for their fungicidal properties, with demonstrated effectiveness against fungal classes such as Ascomycetes, Basidiomycetes, and Fungi imperfecti. google.com

Table 3: Examples of Fungicidal Activity of Pyridazine Derivatives

| Fungal Pathogen | Type of Plant Disease | Efficacy of Pyridazine Derivatives |

|---|---|---|

| Alternaria alternata | Leaf spot, blight | High |

| Pyricularia oryzae | Rice blast | High |

| Fusarium solani | Root rot, stem canker | Moderate to High |

| Botrytis cinerea | Gray mold | Moderate |

| Mycosphaerella graminicola | Septoria tritici blotch of wheat | High |

*Efficacy is a qualitative summary based on various studies of pyridazine derivatives. researchgate.netgoogle.com

Herbicidal Activity Evaluation

Biomedical and Pharmaceutical Applications

The diverse biological activities exhibited by pyridazine derivatives underscore their potential in various therapeutic areas. The following subsections detail the research findings in key biomedical applications.

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, with pyridazine derivatives emerging as a noteworthy class of compounds.

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of pyridazine derivatives against a panel of human cancer cell lines. While specific data for this compound is not extensively detailed in the reviewed literature, studies on structurally similar 3,6-disubstituted pyridazines provide valuable insights into the potential anticancer activity of this chemical class.

One study synthesized a series of novel 3,6-disubstituted pyridazine derivatives and evaluated their anti-proliferative action against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). The results indicated that these compounds exhibited good to moderate anticancer activity against the breast cancer cell lines, while their impact on the ovarian cancer cell line was less pronounced. nih.gov

The cytotoxic effects of these derivatives were quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The study revealed a wide range of IC₅₀ values, highlighting the influence of different substituents on the pyridazine core on their anticancer potency. For instance, against the T-47D breast cancer cell line, the IC₅₀ values for the tested pyridazine derivatives ranged from 0.43 ± 0.01 µM to 35.9 ± 1.18 µM. nih.govtandfonline.com Similarly, against the MDA-MB-231 breast cancer cell line, the IC₅₀ values were in the range of 0.99 ± 0.03 µM to 34.59 ± 1.13 µM. nih.govresearchgate.net

Notably, a methyltetrahydropyran-bearing pyridazine derivative emerged as a particularly potent inhibitor, displaying submicromolar IC₅₀ values of 0.43 ± 0.01 µM and 0.99 ± 0.03 µM against T-47D and MDA-MB-231 cell lines, respectively. nih.govtandfonline.comnih.govresearchgate.net This highlights the potential for discovering highly active anticancer agents within the 3,6-disubstituted pyridazine family through targeted structural modifications.

| Compound | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|

| Butyl-bearing pyridazine (11i) | 0.44 ± 0.01 | - |

| Methyltetrahydropyran-bearing pyridazine (11m) | 0.43 ± 0.01 | 0.99 ± 0.03 |

| Pyridazine 11b | 1.37 ± 0.04 | - |

| Pyridazine 11e | 2.62 ± 0.08 | - |

| Pyridazine 11f | 1.94 ± 0.06 | - |

| Pyridazine 11h | 1.60 ± 0.05 | 2.44 ± 0.08 |

| Pyridazine 11l | 1.57 ± 0.05 | 1.30 ± 0.04 |

| Pyridazine 11d | - | 2.18 ± 0.07 |

| Pyridazine 11n | - | 2.94 ± 0.09 |

Understanding the molecular mechanisms by which pyridazine derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has indicated that these compounds can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells.

Studies on certain 3,6-disubstituted pyridazine derivatives have shown that they can cause alterations in the cell cycle progression of breast cancer cells. nih.govresearchgate.net For instance, treatment of T-47D and MDA-MB-231 cells with effective pyridazine compounds led to a disruption in the normal cell cycle, a key process that governs cell division. This disruption can prevent cancer cells from multiplying. nih.govresearchgate.net

Furthermore, these pyridazine derivatives have been found to be potent inducers of apoptosis. nih.govresearchgate.net Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer, allowing for uncontrolled cell growth. The ability of pyridazine derivatives to trigger this process is a key indicator of their therapeutic potential. The induction of apoptosis in both T-47D and MDA-MB-231 breast cancer cell lines has been observed following treatment with specific pyridazine compounds. nih.govresearchgate.net

One of the proposed mechanisms for the anticancer activity of this class of compounds is the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in the regulation of the cell cycle. In silico studies have suggested that CDK2 is a probable enzymatic target for some 3,6-disubstituted pyridazines. nih.gov Subsequent enzymatic assays confirmed that certain pyridazine derivatives are effective inhibitors of CDK2, with IC₅₀ values in the nanomolar range. For example, the most potent compound, a methyltetrahydropyran-bearing pyridazine, exhibited a CDK2 inhibitory IC₅₀ of 20.1 ± 0.82 nM. nih.govtandfonline.com

| Compound | CDK2 IC₅₀ (nM) |

|---|---|

| Pyridazine 11e | 151 ± 6.16 |

| Pyridazine 11h | 43.8 ± 1.79 |

| Pyridazine 11l | 55.6 ± 2.27 |

| Pyridazine 11m | 20.1 ± 0.82 |

Beyond their anticancer potential, pyridazine derivatives have been investigated for their ability to inhibit various enzymes, including alpha-glucosidase. Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Several studies have reported the synthesis of novel pyridazine derivatives and their evaluation as alpha-glucosidase inhibitors. nih.govtandfonline.comresearchgate.net In one such study, a series of pyridazine-triazole hybrid molecules were synthesized and found to exhibit significant inhibitory activity against yeast and rat alpha-glucosidase enzymes, with some compounds being more potent than the standard drug, acarbose (B1664774). nih.gov The most active compound in this series demonstrated IC₅₀ values of 58 µM and 73 µM against the two enzyme sources. nih.gov

Another study on benzofuran-pyridazine derivatives also revealed remarkable inhibitory potential against the alpha-glucosidase enzyme, with all tested compounds showing over 89% inhibition, significantly higher than the 42.50% inhibition exhibited by acarbose under the same conditions. tandfonline.comtandfonline.com Certain analogs in this series showed outstanding alpha-glucosidase inhibitory potential, with inhibition percentages reaching as high as 98.68%. tandfonline.com

Kinetic studies have been performed to understand the mode of inhibition. For some pyridazine-triazole hybrids, an uncompetitive mode of inhibition against the alpha-glucosidase enzyme has been observed. researchgate.netnih.gov Molecular docking studies have also been employed to elucidate the binding interactions between the pyridazine derivatives and the active site of the alpha-glucosidase enzyme, often highlighting the importance of hydrophobic and hydrogen bonding interactions for the stability of the ligand-enzyme complex. nih.gov

The pyridazine scaffold is also present in compounds with cardiovascular activity, including antihypertensive effects. Research in this area has led to the synthesis and evaluation of various pyridazine derivatives for their ability to lower blood pressure.

Studies have been conducted on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which were assessed for their antihypertensive activity in spontaneously hypertensive rats. A number of these compounds were found to lower blood pressure in a gradual and sustained manner. nih.gov

Another study focused on new 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. These compounds were screened for antihypertensive activity using the non-invasive tail-cuff method, and some derivatives showed appreciable activity. researchgate.net

The mechanism of antihypertensive action for pyridazine derivatives can vary. Some compounds may act through mechanisms that lead to the relaxation of blood vessels, thereby reducing blood pressure. The structural diversity of pyridazine derivatives allows for the fine-tuning of their pharmacological properties to achieve desired therapeutic effects.

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Pyridazine derivatives have been identified as a class of compounds with promising antibacterial and antifungal activities.

A variety of pyridazinone derivatives have been synthesized and evaluated for their antimicrobial properties. biomedpharmajournal.org In one study, newly synthesized 6-phenyl–pyridazin-3-one derivatives were screened for their antibacterial and antifungal activities. The results indicated that some of these compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, while others showed very good antifungal activity. biomedpharmajournal.org

The antimicrobial screening of these compounds is typically performed against a panel of clinically relevant bacteria and fungi. The activity is often determined by measuring the zone of inhibition in disc diffusion assays or by determining the minimum inhibitory concentration (MIC).

The structural features of the pyridazine derivatives play a crucial role in their antimicrobial efficacy. The nature and position of substituents on the pyridazine ring can significantly influence the spectrum and potency of their activity. For instance, the introduction of different aromatic aldehydes to the pyridazinone core has been shown to result in derivatives with varying degrees of antibacterial and antifungal effects. biomedpharmajournal.org

Anticancer and Antitumor Research

Investigation of Biological Mechanisms of Action

Information regarding the specific molecular targets and biological pathways affected by this compound is not available in published scientific literature.

Vi. Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Chloro-6-phenoxypyridazine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the phenoxy group. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their specific positions within the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display unique resonances for each carbon atom in the pyridazine and phenyl rings, with their chemical shifts influenced by the electronegativity of the neighboring atoms (nitrogen, oxygen, and chlorine).

Despite a thorough review of available scientific literature, specific experimental ¹H NMR and ¹³C NMR data for this compound have not been reported.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=N and C=C stretching vibrations within the pyridazine and phenyl rings.

C-O-C stretching of the ether linkage.

C-Cl stretching vibration.

However, specific experimental IR spectral data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: A low-resolution mass spectrum would confirm the molecular weight of this compound (218.64 g/mol ).

HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₇ClN₂O).

Detailed experimental mass spectrometry or high-resolution mass spectrometry data for this compound could not be located in the public domain.

X-ray Diffraction Crystallography for Structural Elucidation

A search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the aromatic pyridazine and phenyl ring systems. The wavelength of maximum absorption (λmax) would be characteristic of the compound's conjugated system.

Specific experimental UV-Vis absorption data for this compound is not documented in the available research.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, the elemental analysis would be expected to align with the calculated percentages for the molecular formula C₁₀H₇ClN₂O.

Research conducted by T. Jojima and colleagues in 1967 reported the synthesis and elemental analysis of this compound. The findings are presented in the table below.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 54.94 | 55.10 |

| Hydrogen (H) | 3.23 | 3.42 |

| Nitrogen (N) | 12.81 | 12.58 |

The reported experimental values are in close agreement with the calculated percentages, which supports the successful synthesis and proposed molecular formula of the compound.

Vii. Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 3-chloro-6-phenoxypyridazine offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities. A primary strategy involves the substitution of the chloro group at the 3-position with various amino, alkoxy, and aryloxy moieties. Research has demonstrated that such substitutions can lead to potent antitumor agents. For instance, an electrochemical reductive cross-coupling method has been successfully employed to synthesize a range of 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines, which have shown significant in vitro antiproliferative activity against several cancer cell lines.

Another promising avenue is the construction of fused heterocyclic systems incorporating the pyridazine (B1198779) ring. The synthesis of novel pyrrolopyrazine derivatives, for example, has yielded compounds with promising anticancer activities. These complex molecular architectures are designed to interact with specific biological targets, and their cytotoxic effects are evaluated against various human cancer cell lines.

Molecular hybridization, a rational drug design strategy, is also being applied. This approach involves combining the pharmacophoric subunits of this compound with other known bioactive molecules to create new chemical entities with potentially synergistic or dual-acting therapeutic effects.

The following table summarizes some derivatization strategies and their observed biological outcomes:

| Derivatization Strategy | Resulting Compound Class | Observed Biological Activity |

| Substitution at 3-position | 3-Amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines | Potent antitumor agents |

| Fused ring systems | Pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones | Cytotoxic agents |

| Molecular Hybridization | Indole-triazole hybrids | Potential for dual-acting drugs |

Exploration of New Biological Targets and Therapeutic Areas

While the initial focus for pyridazine derivatives has been in areas like agrochemicals and as intermediates, recent research has unveiled their potential across a spectrum of therapeutic areas. A significant emerging application is in oncology. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, including HuH7, CaCo-2, MDA-MB-231, HCT116, PC3, and NCI-H727. Some of these compounds have demonstrated potent antiproliferative effects, suggesting their potential as novel anticancer agents.

Beyond cancer, pyridazinone-based derivatives are being investigated as ligands for cannabinoid receptors. Specifically, novel compounds have been synthesized and found to exhibit high affinity and selectivity for the cannabinoid type 2 receptor (CB2R), acting as inverse agonists. The CB2R is a promising therapeutic target for a variety of diseases, and these findings open up new avenues for the development of pyridazine-based drugs for these conditions.

The following table highlights some of the emerging biological targets and therapeutic areas for derivatives of this compound:

| Biological Target | Therapeutic Area | Example Derivative Class |

| Various cancer cell lines | Oncology | 3-Amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines |

| Cannabinoid Receptor Type 2 (CB2R) | Inflammatory and Neuropathic Pain | Pyridazinone-based carboxamides |

Integration of Advanced Computational Approaches in Molecular Design

The design and development of new derivatives of this compound are increasingly being guided by advanced computational techniques. These in silico methods provide valuable insights into the structure-activity relationships (SAR) and help in prioritizing synthetic efforts towards compounds with a higher probability of success.

Molecular docking is a widely used computational tool to predict the binding orientation of a ligand to its target protein. In the context of pyridazine derivatives, docking studies have been employed to understand the interactions of these compounds with their biological targets, such as the CB2 receptor. These studies can reveal key binding interactions and help in designing modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational method used to correlate the chemical structure of compounds with their biological activity. For instance, 3D-QSAR studies have been performed on substituted benzimidazole (B57391) derivatives containing a thiadiazole-azetidinone moiety, providing insights into the physicochemical parameters that govern their antimicrobial activity. Such models can be used to predict the activity of newly designed compounds before their synthesis.

The table below summarizes the application of computational approaches in the molecular design of pyridazine-related compounds:

| Computational Approach | Application | Outcome |

| Molecular Docking | Prediction of binding modes of pyridazinone derivatives with the CB2 receptor | Understanding of inverse agonism mechanism and guidance for designing more potent ligands. |

| 3D-QSAR | Correlation of structural features of benzimidazole derivatives with their antimicrobial activity | Identification of key physicochemical descriptors for enhanced biological activity. |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards the development of sustainable and green synthetic methods for pyridazine derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising green chemistry approach is the use of microwave-assisted synthesis. This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various pyridazine derivatives, including those with potential antimicrobial and pharmacological activities. nih.govasianpubs.orggeorgiasouthern.edu

The use of eco-friendly solvents and catalysts is another key aspect of green synthesis. For example, the synthesis of pyridazine derivatives has been successfully carried out in ionic liquids, which can act as both the solvent and catalyst, reducing the need for volatile organic compounds. sioc-journal.cn Furthermore, metal-free synthetic protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods for the synthesis of pyridazine derivatives. organic-chemistry.org

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is also being explored. This approach improves efficiency and reduces waste by eliminating the need for purification of intermediates. One-pot methods have been developed for the synthesis of various pyridazine and pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.govmdpi.commdpi.comnih.govchemistryviews.org

The following table provides an overview of some green chemistry approaches being applied to the synthesis of pyridazine derivatives:

| Green Chemistry Approach | Key Features | Application Example |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of sulfonamide derivatives of pyridazine |

| Use of Ionic Liquids | Eco-friendly solvent and catalyst | Inverse-type Diels-Alder reactions for pyridazine synthesis |

| Metal-Free Synthesis | Avoids use of heavy metals, cost-effective | Aza-Diels-Alder reaction for 6-aryl-pyridazin-3-amines |

| One-Pot Synthesis | Increased efficiency, reduced waste | Synthesis of pyrido[2,3-d]pyridazine-2,8-diones |

Q & A

Q. What are the established synthetic routes for preparing 3-Chloro-6-phenoxypyridazine?

- Methodological Answer : The synthesis typically involves:

- Fusion reactions of halogenated pyridazine precursors with phenols or amines under controlled heating (e.g., 80–120°C) to introduce the phenoxy group .

- Cyclization strategies using hydrazine hydrate to form the pyridazine core, followed by chlorination steps .

- Cross-coupling reactions with boronic esters (e.g., Suzuki-Miyaura coupling) for functionalization at the 6-position, leveraging boronate intermediates like 3-Chloro-6-(dioxaborolanyl)pyridazine .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and crystallographic packing .

- Spectroscopic techniques : High-resolution NMR (¹H/¹³C) for aromatic proton environments, mass spectrometry (HRMS) for molecular weight confirmation, and IR for functional group analysis .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Use personal protective equipment (PPE) : gloves, goggles, and lab coats.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines, as outlined for structurally related chloropyridazines .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the 3-chloro position .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity and reduce side products .

- Microwave-assisted synthesis to accelerate reaction kinetics and improve yield compared to conventional heating .

Q. What methodologies are used to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify binding affinity (IC₅₀ values) .

- Structure-Activity Relationship (SAR) : Systematic modification of the phenoxy or chloro substituents to correlate structural changes with biological efficacy .

- In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling .

Q. How can contradictions in reported biological activity data for pyridazine derivatives be resolved?

- Methodological Answer :

- Reproducibility checks : Validate experimental protocols (e.g., cell line specificity, assay conditions) across independent labs .

- Computational docking : Molecular dynamics simulations to predict binding modes and explain variability in activity across analogs .

- Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects or assay limitations .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular docking : Screen against target protein databases (e.g., PDB) to prioritize derivatives for synthesis .

- QSAR modeling : Develop quantitative models linking electronic descriptors (e.g., logP, polar surface area) to observed biological activity .

Methodological Notes

- Structural Characterization : For novel derivatives, always cross-validate X-ray data with spectroscopic results to confirm purity and regiochemistry .

- Biological Assays : Include positive and negative controls to mitigate false positives in high-throughput screening .

- Safety Compliance : Regularly update risk assessments based on the latest SDS for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。